molecular formula C19H19N3O2S2 B4109938 2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B4109938
M. Wt: 385.5 g/mol
InChI Key: VNCRVUAMKBMFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound is commonly referred to as BTA-EG6 and has been studied for its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

BTA-EG6 has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that BTA-EG6 has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to decrease the level of amyloid-beta peptides in Alzheimer's disease models and reduce the aggregation of alpha-synuclein in Parkinson's disease models.

Mechanism of Action

The mechanism of action of BTA-EG6 involves the inhibition of specific enzymes and proteins that play a role in disease progression. For example, BTA-EG6 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. BTA-EG6 has also been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, BTA-EG6 can induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, BTA-EG6 can decrease the level of amyloid-beta peptides and reduce neuroinflammation. In Parkinson's disease models, BTA-EG6 can reduce the aggregation of alpha-synuclein and protect dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One advantage of using BTA-EG6 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting specific targets without affecting other pathways. However, one limitation of using BTA-EG6 is its potential toxicity and off-target effects. Careful dosing and toxicity studies are necessary to ensure the safety of using BTA-EG6 in lab experiments.

Future Directions

There are several future directions for research on BTA-EG6. One area of interest is the development of BTA-EG6 derivatives with improved potency and specificity. Another area of interest is the use of BTA-EG6 in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential use of BTA-EG6 in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-6-2-4-8-17(15)26-19)20-14-5-1-3-7-16(14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRVUAMKBMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide

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